molecular formula C10H10F2O2 B135472 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one CAS No. 126392-91-4

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one

Cat. No. B135472
M. Wt: 200.18 g/mol
InChI Key: SMKCHFSKJXUQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one, also known as DFH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFH is a chiral molecule that belongs to the class of beta-keto esters and is commonly used as a building block in organic synthesis.

Mechanism Of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is not well understood. However, it is believed that 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one acts as a nucleophile in various reactions due to the presence of a beta-keto ester moiety. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit antioxidant and anti-inflammatory activities, which may be attributed to its phenyl and hydroxyl groups.

Biochemical And Physiological Effects

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted on rats, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one was found to reduce the level of oxidative stress markers and increase the level of antioxidant enzymes in the liver. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been shown to exhibit anti-inflammatory activity by reducing the level of pro-inflammatory cytokines in vitro.

Advantages And Limitations For Lab Experiments

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that can be easily synthesized and used in various reactions. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is also commercially available, which makes it easily accessible to researchers. However, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a chiral molecule, which may pose a challenge in some reactions that require the use of enantiopure compounds.

Future Directions

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has shown great potential in various fields, and there are numerous future directions for its research. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a precursor for the synthesis of new antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a building block for the synthesis of new functional materials such as fluorescent dyes, liquid crystals, and polymers. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new sensors and devices.
In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be used as a plant growth regulator to enhance crop yield and quality. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can also be used in the development of new pesticides and herbicides.
Conclusion:
In conclusion, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one is a versatile building block that has shown great potential in various fields such as medicinal chemistry, materials science, and agriculture. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be easily synthesized and used in various reactions, and it exhibits various biochemical and physiological effects. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has numerous future directions for its research, and it is expected to play a significant role in the development of new drugs, materials, and agricultural products.

Synthesis Methods

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one can be synthesized by the reaction of 2,2-difluoro-1,3-dimethyl-1-butene with phenylacetic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one as a white solid with a melting point of 81-83°C and a purity of 99%.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a precursor for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and anti-inflammatory agents. 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has also been used in the synthesis of chiral ligands for asymmetric catalysis.
In materials science, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a building block for the synthesis of functional materials such as fluorescent dyes, liquid crystals, and polymers. In agriculture, 2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one has been used as a plant growth regulator to enhance crop yield and quality.

properties

CAS RN

126392-91-4

Product Name

2,2-Difluoro-3-hydroxy-1-phenylbutan-1-one

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-1-phenylbutan-1-one

InChI

InChI=1S/C10H10F2O2/c1-7(13)10(11,12)9(14)8-5-3-2-4-6-8/h2-7,13H,1H3

InChI Key

SMKCHFSKJXUQNU-UHFFFAOYSA-N

SMILES

CC(C(C(=O)C1=CC=CC=C1)(F)F)O

Canonical SMILES

CC(C(C(=O)C1=CC=CC=C1)(F)F)O

Origin of Product

United States

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